molecular formula C14H8Cl2FN B13086547 4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole

4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole

Cat. No.: B13086547
M. Wt: 280.1 g/mol
InChI Key: MPBDWWYQLKMHFA-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole: is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a dichlorophenyl group and a fluorine atom attached to the indole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dichlorophenyl and fluorine substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact while maximizing yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: The dichlorophenyl and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the indole core.

Scientific Research Applications

Chemistry: In chemistry, 4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific molecular targets makes them candidates for drug development.

Industry: Industrially, the compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

    4-(2,4-Dichlorophenyl)-5-fluoro-1H-indole: Similar structure but with different substitution pattern on the phenyl ring.

    5-(2,5-Dichlorophenyl)-2-furoic acid: Another compound with a dichlorophenyl group but different core structure.

    N′-phenyl pyridylcarbohydrazides: Compounds with similar biological activities but different core structures.

Uniqueness: 4-(2,5-Dichlorophenyl)-5-fluoro-1H-indole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and fluorine groups. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H8Cl2FN

Molecular Weight

280.1 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-5-fluoro-1H-indole

InChI

InChI=1S/C14H8Cl2FN/c15-8-1-2-11(16)10(7-8)14-9-5-6-18-13(9)4-3-12(14)17/h1-7,18H

InChI Key

MPBDWWYQLKMHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC3=C2C=CN3)F)Cl

Origin of Product

United States

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